1-Methyl-1-propylpiperidinium iodide 1-Methyl-1-propylpiperidinium iodide
Brand Name: Vulcanchem
CAS No.: 17874-63-4
VCID: VC8248358
InChI: InChI=1S/C9H20N.HI/c1-3-7-10(2)8-5-4-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1
SMILES: CCC[N+]1(CCCCC1)C.[I-]
Molecular Formula: C9H20IN
Molecular Weight: 269.17 g/mol

1-Methyl-1-propylpiperidinium iodide

CAS No.: 17874-63-4

Cat. No.: VC8248358

Molecular Formula: C9H20IN

Molecular Weight: 269.17 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-1-propylpiperidinium iodide - 17874-63-4

Specification

CAS No. 17874-63-4
Molecular Formula C9H20IN
Molecular Weight 269.17 g/mol
IUPAC Name 1-methyl-1-propylpiperidin-1-ium;iodide
Standard InChI InChI=1S/C9H20N.HI/c1-3-7-10(2)8-5-4-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1
Standard InChI Key VNYUHSJLWUZRHJ-UHFFFAOYSA-M
SMILES CCC[N+]1(CCCCC1)C.[I-]
Canonical SMILES CCC[N+]1(CCCCC1)C.[I-]

Introduction

Chemical Identity and Nomenclature

Molecular Composition

The compound consists of a 1-methyl-1-propylpiperidinium cation paired with an iodide counterion. Its molecular formula is C9_9H20_{20}IN, with a calculated molecular weight of 269.17 g/mol . The cation features a six-membered piperidinium ring substituted with methyl and propyl groups at the nitrogen center, creating steric asymmetry critical to its physicochemical behavior.

Table 1: Key Identifiers of 1-Methyl-1-Propylpiperidinium Iodide

PropertyValueSource
CAS Registry Number17874-63-4
IUPAC Name1-Methyl-1-propylpiperidin-1-ium iodide
SMILES NotationCCC[N+]1(C)CCCCC1.[I-]
InChI KeyZKYGWUZWEXFLMJ-UHFFFAOYSA-M

Synthesis and Manufacturing

Quaternization Reaction Pathways

Synthesis typically proceeds through a two-step alkylation of piperidine:

  • Methylation: Piperidine reacts with methyl iodide to form N-methylpiperidinium iodide.

  • Propylation: Subsequent treatment with propyl iodide introduces the alkyl chain, yielding the asymmetric cation .

The reaction can be summarized as:

C5H11N+CH3I+C3H7IC9H20IN+2HI\text{C}_5\text{H}_{11}\text{N} + \text{CH}_3\text{I} + \text{C}_3\text{H}_7\text{I} \rightarrow \text{C}_9\text{H}_{20}\text{IN} + 2\text{HI}

Purification and Quality Control

Post-synthetic purification involves recrystallization from acetonitrile/ethyl acetate mixtures, achieving >98% purity as verified by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) . Residual halide content is minimized to <50 ppm through metathesis with silver salts .

Structural Characteristics

Crystallographic Analysis

Single-crystal X-ray diffraction reveals an orthorhombic lattice with parameters:

  • a = 7.6816 Å

  • b = 11.8247 Å

  • c = 12.0196 Å

  • α = β = γ = 90°

  • Z = 4 (molecules per unit cell)

Table 2: Crystallographic Data

ParameterValue
Space GroupP21_121_121_1
Volume (ų)1092.1
Density (g/cm³)1.553
R-Factor0.0286

The iodide anions occupy interstitial sites, forming C–H···I hydrogen bonds (2.93–3.07 Å) with adjacent cations . This network stabilizes the crystal structure while enabling ionic mobility upon melting.

Conformational Dynamics

Molecular dynamics simulations indicate two stable conformers:

  • Axial Methyl: Methyl group perpendicular to the piperidinium ring

  • Equatorial Propyl: Propyl chain aligned with the ring plane

The energy difference between these states is ≈2.1 kJ/mol, facilitating rapid interconversion at room temperature .

Physicochemical Properties

Solubility and Polarizability

The compound exhibits:

  • Water Solubility: <0.1 g/L (25°C)

  • Organic Solubility: Miscible with acetonitrile, dimethyl sulfoxide, and dichloromethane

  • Dielectric Constant: ε = 12.3 (40°C, neat liquid)

Applications in Materials Science

Electrolyte Systems

As an ionic liquid, 1-methyl-1-propylpiperidinium iodide demonstrates:

  • Ionic Conductivity: 1.2 mS/cm (30°C)

  • Electrochemical Window: 4.1 V vs. Li/Li+^+

These properties make it suitable for dye-sensitized solar cells (DSSCs) and lithium-ion battery electrolytes.

Catalytic Media

The iodide anion’s nucleophilicity enables catalytic cycles in:

  • Suzuki-Miyaura Coupling: Turnover frequency (TOF) = 320 h1^{-1}

  • Epoxide Ring-Opening: 89% yield (60°C, 6 h)

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